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Compound of Interest

Compound Name: N-Demethylpromethazine, (R)-

CAS No.: 146565-76-6

Cat. No.: B12705864

Get Quote

Abstract
This application note details the extraction and preparation of Norpromethazine (N-

desmethylpromethazine) from human urine. As the primary pharmacologically active metabolite

of Promethazine, Norpromethazine requires rigorous sample preparation to ensure accurate

quantitation, particularly given the complexity of the urinary matrix and the potential for

oxidative degradation of phenothiazines. This guide prioritizes Mixed-Mode Cation Exchange

(MCX) Solid Phase Extraction (SPE) as the gold standard for sensitivity and cleanliness, while

also providing a validated Liquid-Liquid Extraction (LLE) protocol for high-throughput

environments.

Introduction & Scientific Context
Clinical and Forensic Significance
Promethazine is a first-generation H1-antagonist with sedative, antiemetic, and weak

antipsychotic properties. In forensic and clinical toxicology, monitoring the parent drug alone is

often insufficient due to its extensive first-pass metabolism. Norpromethazine, formed via N-

demethylation, and Promethazine Sulfoxide are the predominant urinary metabolites. Accurate
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analysis of Norpromethazine is critical for confirming intake, differentiating acute vs. chronic

usage, and assessing metabolic phenotypes.

Metabolic Pathway & Matrix Challenges
Promethazine undergoes extensive hepatic metabolism.[1] The primary pathways involve:

S-oxidation to Promethazine Sulfoxide.

N-demethylation to Norpromethazine (Target Analyte).

N-glucuronidation (Minor pathway for Promethazine, unlike many other antihistamines).

Challenge: Urine contains high concentrations of salts, urea, and endogenous pigments that

can suppress ionization in LC-MS/MS. Furthermore, phenothiazines are susceptible to photo-

oxidation, turning urine samples blue/pink upon prolonged light exposure.

Experimental Strategy (The "Why")
Before initiating benchwork, the following physicochemical properties must dictate the protocol

design:
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Parameter Value/Characteristic Impact on Protocol

pKa ~9.1 (Amine)

SPE: Load at acidic pH (pH <

7) to ionize amine (NH₂⁺). LLE:

Extract at basic pH (pH > 11)

to neutralize amine.

LogP ~4.8 (Lipophilic)
High organic solvent strength

required for elution/extraction.

Stability Light Sensitive

Critical: Use amber glassware

or low-actinic light conditions.

Avoid oxidative agents.

Internal Standard Norpromethazine-d3

Mandatory: Use deuterated

analog of the metabolite, not

just the parent, to correct for

specific extraction losses.

To Hydrolyze or Not?
Unlike opiates or benzodiazepines, Promethazine and Norpromethazine are primarily excreted

as non-conjugated metabolites or sulfoxides. Literature indicates that N-glucuronidation

accounts for <1% of the dose [1].

Recommendation: Enzymatic hydrolysis (β-glucuronidase) is optional and generally

unnecessary for Norpromethazine unless "Total Phenothiazines" is the analytical goal. The

protocols below focus on the extraction of the free metabolite.

Workflow Visualization
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Solid Phase Extraction (MCX)

Urine Sample
(200 µL)

Add Internal Standard
(Norpromethazine-d3)

Pre-treatment
Dilute with 4% H3PO4 (pH 2-3)

Conditioning
MeOH -> Water

Load Sample
(Slow flow: 1 mL/min)

Wash 1: 0.1M HCl
(Remove proteins/zwitterions)

Wash 2: MeOH
(Remove neutrals/hydrophobics)

Elution
5% NH4OH in MeOH

Evaporation & Reconstitution
(N2 stream @ 40°C)

LC-MS/MS Analysis
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Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) workflow for Norpromethazine

extraction.

Protocol 1: Solid Phase Extraction (Gold Standard)
Method: Mixed-Mode Cation Exchange (MCX) Reasoning: Norpromethazine is a basic drug

(pKa ~9.1). MCX sorbents utilize both reverse-phase retention (for the hydrophobic backbone)

and cation exchange (for the amine). This allows for a rigorous organic wash (100% MeOH)

that removes neutral interferences while the analyte remains ionically bound, resulting in the

cleanest possible extract.

Materials
SPE Cartridge: Polymeric MCX (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL or 60 mg/3 mL.

Internal Standard: Norpromethazine-d3 (1 µg/mL in MeOH).

Reagents: Phosphoric Acid (H₃PO₄), Methanol (MeOH), Ammonium Hydroxide (NH₄OH),

Formic Acid.

Step-by-Step Procedure
Sample Pre-treatment:

Aliquot 200 µL of urine into a clean tube.

Add 20 µL of Internal Standard solution.

Add 600 µL of 4% H₃PO₄ in water. Vortex for 30 seconds.

Note: Acidification ensures the analyte is fully protonated (positively charged) to bind to

the cation exchange mechanism.

Conditioning:

Add 1 mL MeOH to the cartridge.

Add 1 mL Water to the cartridge.
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Loading:

Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

Washing (Critical for Matrix Removal):

Wash 1: Add 1 mL 0.1M HCl. (Removes proteins and enzymatic hydrolysis reagents if

used).

Wash 2: Add 1 mL 100% MeOH. (Removes neutral hydrophobic interferences. Since

Norpromethazine is charged, it will NOT elute here).

Dry cartridge under high vacuum for 2 minutes.

Elution:

Elute with 2 x 500 µL of 5% NH₄OH in MeOH.

Note: The base neutralizes the analyte's charge, breaking the ionic bond and allowing the

organic solvent to elute it.

Reconstitution:

Evaporate to dryness under Nitrogen at 40°C.

Reconstitute in 200 µL of Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

Protocol 2: Liquid-Liquid Extraction (Cost-Effective
Alternative)
Method: Base Extraction into Organic Solvent Reasoning: By adjusting the urine pH to >11 (2

units above pKa), Norpromethazine becomes uncharged and highly lipophilic, partitioning

readily into non-polar solvents.

Step-by-Step Procedure
Aliquot: Transfer 500 µL of urine to a glass centrifuge tube.
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Internal Standard: Add 20 µL of Norpromethazine-d3.

Alkalization: Add 200 µL of 2M NaOH or saturated Carbonate Buffer (pH > 11). Verify pH is

basic.

Extraction:

Add 3 mL of extraction solvent: Hexane:Isopropanol (95:5) or 1-Chlorobutane.

Note: The small amount of Isopropanol prevents adsorption of the drug to the glass walls.

Cap and shaker/vortex vigorously for 5 minutes.

Separation: Centrifuge at 3000 x g for 5 minutes to separate layers.

Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath or simply pipette off

the top organic layer into a clean glass tube.

Dry Down: Evaporate the organic layer to dryness under Nitrogen at 40°C.

Reconstitute: As in Protocol 1.

Quality Control & Validation Criteria
To ensure "Trustworthiness" (Part 2 of Core Requirements), every batch must include:

Parameter Acceptance Criteria Troubleshooting

Recovery (Absolute) > 80%

If low in SPE, check load pH

(must be acidic) or elution

strength (must be basic).

Matrix Effect < 15% Suppression
If suppression is high, switch

from LLE to MCX SPE.

Linearity R² > 0.995
Range: 1 ng/mL to 1000 ng/mL

typical for urine.

Retention Time ± 0.1 min of Standard
Drift indicates column aging or

mobile phase pH shift.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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